molecular formula C21H20N4O3 B14973410 3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B14973410
M. Wt: 376.4 g/mol
InChI Key: UXGJMDYFDADHPV-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes dimethoxyphenyl and dimethylphenyl groups attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as an amidoxime, with a carboxylic acid derivative (e.g., ester or acid chloride) under dehydrating conditions.

    Coupling reactions: The final step involves coupling the pyrazole and oxadiazole rings with the dimethoxyphenyl and dimethylphenyl groups using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(2,4-dimethylphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(3,5-dimethoxyphenyl)-5-(2,4-dimethylphenyl)-1,2,4-thiadiazole

Uniqueness

3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is unique due to its combination of dimethoxyphenyl and dimethylphenyl groups attached to the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O3/c1-12-5-6-17(13(2)7-12)18-11-19(24-23-18)21-22-20(25-28-21)14-8-15(26-3)10-16(9-14)27-4/h5-11H,1-4H3,(H,23,24)

InChI Key

UXGJMDYFDADHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C

Origin of Product

United States

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